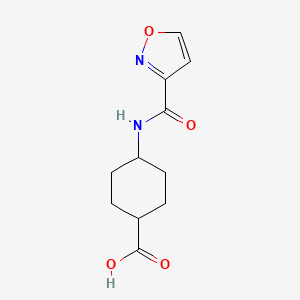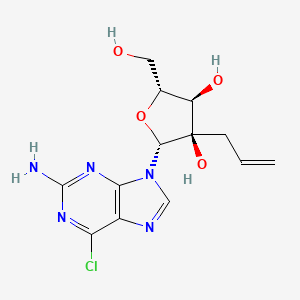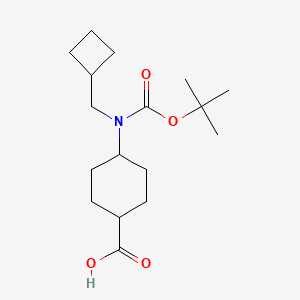
2-Chloro-3-(difluoromethyl)-8-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(difluoromethyl)-8-methylquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of chloro, difluoromethyl, and methyl groups in the quinoline ring enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(difluoromethyl)-8-methylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroquinoline and difluoromethylating agents.
Difluoromethylation: The difluoromethyl group is introduced into the quinoline ring using difluoromethylating reagents. This step often involves the use of radical or nucleophilic difluoromethylation methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automated processes can enhance the efficiency and scalability of the production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(difluoromethyl)-8-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds.
Scientific Research Applications
2-Chloro-3-(difluoromethyl)-8-methylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(difluoromethyl)-8-methylquinoline involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(difluoromethyl)pyridine
- 2-Chloro-4-(1,1-difluoroethyl)pyridine
- 3-Bromo-2-(difluoromethyl)pyridine
Uniqueness
2-Chloro-3-(difluoromethyl)-8-methylquinoline is unique due to the presence of both chloro and difluoromethyl groups in the quinoline ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H8ClF2N |
|---|---|
Molecular Weight |
227.64 g/mol |
IUPAC Name |
2-chloro-3-(difluoromethyl)-8-methylquinoline |
InChI |
InChI=1S/C11H8ClF2N/c1-6-3-2-4-7-5-8(11(13)14)10(12)15-9(6)7/h2-5,11H,1H3 |
InChI Key |
SMEQAAGYKDHNCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


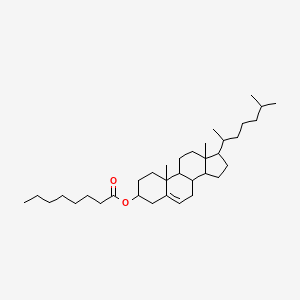
![2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine](/img/structure/B12069110.png)
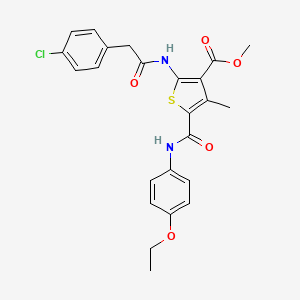

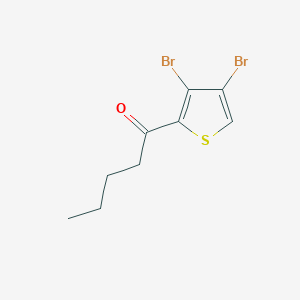
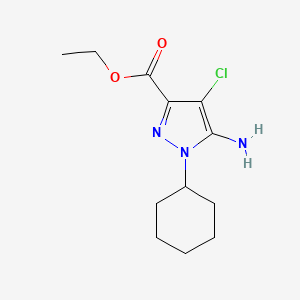
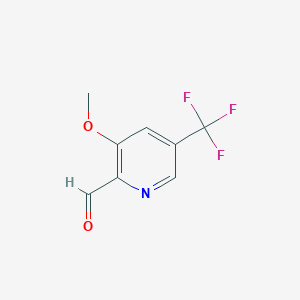
![7-{8-[(2,2-Dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoic acid](/img/structure/B12069144.png)


![tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12069165.png)
